molecular formula C12H14FNO4S B2617159 1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid CAS No. 1096948-00-3

1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid

Cat. No. B2617159
CAS RN: 1096948-00-3
M. Wt: 287.31
InChI Key: FUQQSQAKGNTXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid is a chemical compound with a molecular weight of 287.31 . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of this compound is C12H14FNO4S . It contains a total of 34 bonds, including 20 non-hydrogen bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, and 6 aromatic bonds .


Chemical Reactions Analysis

While specific chemical reactions involving 1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid are not available, carboxylic acids in general undergo a nucleophilic substitution reaction where the nucleophile (-OH) is substituted by another nucleophile .


Physical And Chemical Properties Analysis

This compound is a white solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available .

Scientific Research Applications

Environmental Impact and Applications

  • Global Emissions and Environmental Persistence : Studies have quantified global emissions of C4-C14 perfluoroalkyl carboxylic acid (PFCA) homologues, highlighting the widespread environmental distribution due to industrial and commercial applications. The shift of production to emerging economies, particularly China, indicates a geographical spread of these compounds' sources (Wang et al., 2014).

  • Toxicity of Fluorinated Alternatives : Research on the cytotoxicity of fluorinated alternatives to long-chain perfluoroalkyl substances (PFASs) to human liver cell lines has provided critical insights into their safety profiles. The study suggests that certain fluorinated alternatives exhibit greater toxic effects compared to well-known PFASs like PFOA and PFOS (Sheng et al., 2017).

  • Microbial Degradation : The environmental degradation of polyfluoroalkyl chemicals, including PFCAs and PFSAs, through microbial action has been reviewed, highlighting the pathways and intermediates in microbial degradation processes (Liu & Avendaño, 2013).

Chemical Synthesis and Drug Design

  • Isosteres for Carboxylic Acids : Cyclopentane-1,3-dione has been explored as an isostere for the carboxylic acid functional group, providing a novel approach to drug design. This research presents the potential of cyclopentane-1,3-dione derivatives in developing thromboxane A2 receptor antagonists (Ballatore et al., 2011).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

1-[(3-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4S/c13-9-4-3-5-10(8-9)19(17,18)14-12(11(15)16)6-1-2-7-12/h3-5,8,14H,1-2,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQQSQAKGNTXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.